sodium;(9Z,11E)-octadeca-9,11-dienoate

説明

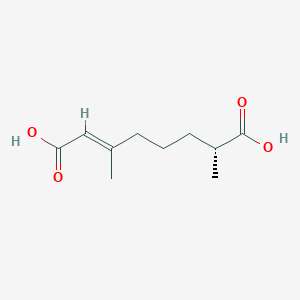

“Sodium;(9Z,11E)-octadeca-9,11-dienoate” is a compound that has been found in certain food products such as tomato fruit . It has health benefits and acts as a peroxisome proliferator-activated receptor-α (PPARα) agonist .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, (S)-13-Hydroxy-9Z, 11E-octadecadienoic acid, a defensive substance in rice, was synthesized with high enantioselectivity by the reduction of the corresponding ketone with yeasts .Chemical Reactions Analysis

The compound has shown anti-inflammatory effects in studies. For example, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid [13-KODE (13-oxo-ode)] derived from Salicornia herbacea L. inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing inducible NO synthase and suppressed LPS-induced tumor necrosis factor and interleukin-1β expression in RAW 264.7 macrophages .科学的研究の応用

Synthesis and Characterization

- Sodium (9Z,11E)-octadeca-9,11-dienoate has been utilized in the synthesis and nuclear magnetic resonance (NMR) study of conjugated linoleic acids, highlighting its role in structural elucidation and characterization of fatty acids (Lie Ken Jie, Pasha, & Alam, 1997).

Chemical Transformations and Derivative Synthesis

- Research has demonstrated its application in the synthesis of furanoid esters from unsaturated fatty esters, showcasing the compound's versatility in organic synthesis (Jie & Lam, 1977).

- The compound has been used in epoxidation reactions with potassium peroxomonosulfate, leading to the formation of various epoxy derivatives, underscoring its role in chemical modification studies (Lie Ken Jie & Pasha, 1998).

Photochemical Studies

- Its photochemical oxidation to produce unsaturated cyclic peroxides and their subsequent rearrangement to furanoid esters has been reported, indicating its use in photochemical research (Bascetta, Gunstone, & Scrimgeour, 1984).

Analytical Applications

- It has been analyzed by 13C NMR spectroscopy for identifying isomers in fatty acid mixtures, demonstrating its importance in analytical chemistry (Davis, Neill, & Caswell, 1999).

- Sodium borohydride reduction studies of the phenyl ester of this compound have been carried out, providing insights into the stability and reactivity of fatty acid esters (Chacón, Jamieson, & Sinclair, 1985).

Metabolic and Biochemical Studies

- It has been involved in studies on lipid metabolism in germinating sunflower cotyledons, adding to the understanding of plant biochemistry (Gerhardt et al., 2005).

Catalysis Research

- Research has been done on its transformation by iron(III) and copper(II) catalysis, contributing to the field of catalysis and reaction mechanisms (Haynes & Vonwiller, 1990).

Applications in Material Science and Diagnostics

- Diagnostic applications have been explored, such as in the estimation of this compound in cervical neoplasia, indicating its potential in medical diagnostics (Singer et al., 1987).

作用機序

Safety and Hazards

特性

IUPAC Name |

sodium;(9Z,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h7-10H,2-6,11-17H2,1H3,(H,19,20);/q;+1/p-1/b8-7+,10-9-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGUYUKYUXMSJU-QSZGMOAKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium;(9Z,11E)-octadeca-9,11-dienoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)